2-amino-4-(4-fluorophenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound that belongs to the class of pyranoquinolines. This compound is characterized by its unique structure, which includes a pyranoquinoline core fused with various functional groups such as amino, fluorophenyl, oxo, and phenyl groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 2-aminobenzophenone under acidic conditions to yield the desired pyranoquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of green solvents like ethanol can be employed to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde share structural similarities and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and can be compared to pyranoquinolines in terms of their pharmacological potential.
Uniqueness
The uniqueness of 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-6-PHENYL-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C25H16FN3O2 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-amino-4-(4-fluorophenyl)-5-oxo-6-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H16FN3O2/c26-16-12-10-15(11-13-16)21-19(14-27)24(28)31-23-18-8-4-5-9-20(18)29(25(30)22(21)23)17-6-2-1-3-7-17/h1-13,21H,28H2 |
InChI Key |
XXVKEGJQJQKOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C2=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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